molecular formula C7H11N3 B2999287 1-(Cyclopropylmethyl)-1H-imidazol-2-amine CAS No. 1178625-93-8

1-(Cyclopropylmethyl)-1H-imidazol-2-amine

Cat. No. B2999287
CAS RN: 1178625-93-8
M. Wt: 137.186
InChI Key: IWMMZKSYTRGRCN-UHFFFAOYSA-N
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Description

The compound “1-(Cyclopropylmethyl)-1H-imidazol-2-amine” is a nitrogen-containing heterocyclic compound . Heterocyclic compounds are widely used in various applications such as pharmaceuticals, organic materials, and natural products .


Synthesis Analysis

The synthesis of similar compounds, like bromomethyl cyclopropane, has been achieved via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various methods like the bromination of ketones, which include the use of molecular bromine and copper (II) bromide .

Scientific Research Applications

Corrosion Inhibition

1-(Cyclopropylmethyl)-1H-imidazol-2-amine and similar compounds, such as 1-(2-ethylamino)-2-methylimidazoline, have been studied for their effectiveness as corrosion inhibitors. Research demonstrates that these compounds can significantly inhibit corrosion in acid media, making them valuable for industrial applications like protecting carbon steel. The inhibition efficiency is attributed to the active sites on the nitrogen atoms and the geometry of the heterocyclic ring, which facilitates coordination with the metal surface (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Synthesis of Antiulcer Agents

Compounds structurally related to 1-(Cyclopropylmethyl)-1H-imidazol-2-amine, like imidazo[1,2-a]pyridines, have been synthesized as potential antiulcer agents. These compounds, particularly those substituted at the 3-position, exhibit cytoprotective properties, potentially offering new treatments for ulcerative conditions (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Eco-friendly Synthesis Methods

Research into eco-friendly synthesis methods has included the development of 1,2,5-trisubstituted and 4-amino-1,2,5-tetrasubstituted imidazoles, which are structurally similar to 1-(Cyclopropylmethyl)-1H-imidazol-2-amine. These methods emphasize environmentally friendly processes, utilizing less harmful substances and catalysts for the synthesis of these compounds (Mehrabi, Alizadeh-bami, Meydani, & Besharat, 2021).

CO2 Capture

Research on imidazole derivatives, closely related to 1-(Cyclopropylmethyl)-1H-imidazol-2-amine, has revealed their potential in CO2 capture. A study demonstrated that a task-specific ionic liquid, derived from imidazole, can effectively sequester CO2. This property indicates potential applications in environmental technologies, particularly in carbon capture and storage systems (Bates, Mayton, Ntai, & Davis, 2002).

Safety and Hazards

Similar compounds like “1-(Cyclopropylmethyl)piperazine dihydrochloride” are considered hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

1-(cyclopropylmethyl)imidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-7-9-3-4-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMMZKSYTRGRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-1H-imidazol-2-amine

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